molecular formula C10H8 B7765504 Naphthalene CAS No. 68412-25-9

Naphthalene

Cat. No. B7765504
CAS RN: 68412-25-9
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Naphthalene is predominantly produced from coal tar, a byproduct of the coal gasification process . It can also be synthesized from petroleum . A series of naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through α-bond, double bond, and triple bond .


Molecular Structure Analysis

The structure of naphthalene consists of two fused benzene rings, rendering it a polycyclic aromatic hydrocarbon (PAH). It is symbolized by the chemical formula C10H8 . The bond length at the double bond position is around 1.36 Angstrom, and the bond length at the single bond position is around 1.40 angstrom .


Chemical Reactions Analysis

Naphthalene undergoes various chemical reactions. It reacts with conc. nitric acid and sulphuric acid at 60° C to give 1-nitronaphthalene . It also reacts with formaldehyde and HCl in the presence of ZnCl2 to form 1-chloromethylnaphthalene . Naphthalene adds on sodium to give 1,4-disodiumnaphthalene which on treatment with carbondioxide yield the disodium salt of 1,4-dihydronaphthalene-1,4-dicarboxylic acid .


Physical And Chemical Properties Analysis

Naphthalene appears as white, crystalline solid at room temperature, often resembling small, whitish flakes or crystals . It exhibits relatively low solubility in water but is highly soluble in various organic solvents such as ethanol, benzene, and ether . Its melting point is around 80°C (176°F), and it boils at around 218°C (424°F) .

Scientific Research Applications

Production of Phthalic Acid

Naphthalene is used in the production of phthalic acid, a key building block in polymers, paints, and pharmaceuticals . This application is significant due to the widespread use of these products in various industries.

Moth Repellent

One of the most common uses of naphthalene is as a moth repellent . Naphthalene’s strong smell is effective in keeping moths away from stored clothing and other materials.

Intermediate in Organic Synthesis

Naphthalene serves as an intermediate in organic synthesis . This means it is used in the production of a wide range of other chemicals, contributing to diverse fields such as medicine, agriculture, and manufacturing.

Solvent in Laboratories

In laboratories, naphthalene can serve as a solvent . It can dissolve various organic compounds and is particularly useful for solubilizing nonpolar or hydrophobic substances.

Naphthalene Diimides (NDIs)

Naphthalene diimides (NDIs) are an increasingly interesting class of molecules due to their electronic properties, large electron deficient aromatic cores, and tendency to self-assemble into functional structures . NDIs possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them promising candidates for applications in organic electronics, photovoltaic devices, and flexible displays .

Supramolecular Chemistry

NDIs have been extensively studied due to their potential real-world uses across a wide variety of applications including supramolecular chemistry . They can form host-guest complexes for molecular switching devices, such as catenanes and rotaxanes .

Catalysis

NDIs are also used in catalysis . Their unique properties make them suitable for facilitating various chemical reactions, contributing to the efficiency and sustainability of industrial processes.

Medicine

In the field of medicine, NDIs have shown potential . Their ability to interact with biological systems opens up possibilities for therapeutic applications, although this is still an area of active research.

Safety and Hazards

Naphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause irritation to eyes, headache, confusion, excitement, malaise (vague feeling of discomfort), nausea, vomiting, abdominal pain, irritation bladder, profuse sweating, jaundice, hematuria (blood in the urine), renal shutdown, dermatitis, optical neuritis, corneal damage .

Mechanism of Action

Target of Action

Naphthalene primarily targets the Aryl hydrocarbon receptor . This receptor plays a crucial role in the transcriptional regulation of DNA .

Mode of Action

Naphthalene can be converted to reactive metabolites by epoxidation and subsequent hydroxylation . These metabolites can be detoxified by conjugation with glutathione, glucuronic acid, or sulfate . In tissues with highly active cytochrome p450-dependent monooxygenases and low levels of glutathione and glucuronic acid, the intracellular glutathione and glucuronic acid levels may become depleted and reactive metabolites can bind to cellular macromolecules at relatively low naphthalene concentrations .

Biochemical Pathways

Naphthalene undergoes metabolic transformation via the actions of cytochrome P450 enzymes to generate reactive compounds capable of inducing a variety of diseases, including oxidative stress . The degradation genes are arranged as two inducible regulatory units, “operons”: nah (“upper pathway,” naphthalene to salicylate) and sal (“lower pathway,” salicylate to central carbon pathway via catechol) .

Pharmacokinetics

Naphthalene has an unfavorable oral bioavailability, and it enhances some metabolic enzymes, particularly including cytochrome P450 . The metabolites of naphthalene are stable enough to travel through the circulation and impact the lung . NA oxide can escape hepatocytes and diffuse from hepatocytes .

Result of Action

Naphthalene may induce toxic manifestations by enhanced production of reactive oxygen free radicals, resulting in lipid peroxidation and DNA damage . It exerts multiple therapeutic efficacies, such as anti-inflammation, anti-cancer, cardiovascular protection, anti-microbiomes, analgesia, anti-obesity, brain protection, and so on .

Action Environment

Environmental factors significantly influence the action of naphthalene. The extent of anthropogenic activities like emissions from coal gasification, petroleum refining, motor vehicle exhaust, and agricultural applications determine the concentration, fate, and transport of naphthalene . Naphthalene’s low solubility and high volatility make it a persistent environmental contaminant .

properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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DSSTOX Substance ID

DTXSID8020913
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Mechanism of Action

1,2-Dihydroxynaphthalene or 1,2-naphthoquinone /metabolites of naphthalene/ combined with amino acids or irreversibly with the thiol groups of lens protein to form a brown precipitate. ... Hydroperoxide formed in the oxidation of 1,2-dihydroxynaphthalene and ascorbic acid can act with high levels of glutathione peroxidase in the eye to oxidize glutathione., /Mechanism of ocular toxicity:/...The oxidation products of naphthalene may reach the eye via the bloodstream, where 1,2-naphthoquinone is formed which can react with proteins and other cell components to form insoluble precipitates with a characteristic brown color. ... Naphthalene dihydrodiol is produced in the liver /of rats/, reaches the aqueous humor, and penetrates the lens, where it is metabolized to naphthoquinone., Mitochondrial respiration is inhibited 50% by 10 ppm (78 uM) /naphthalene/. Nicotinamide adenine dinucleotide oxidase, nicotinamide adenine dinucleotide-cytochrome c reductase, ubiquinone-50 oxidase, and nicotinamide adenine dinucleotide-ubiquinone reductase are inhibited; while succinate oxidase, nicotinamide adenine dinucleotide-ferricyanide reductase, nicotinamide adenine dinucleotide -indophenol reductase, and ATPase activities are not inhibited. ... Exposure at concentrations >7.5 ppm causes cultured cells to round up ... with eventual death the result. The effects of naphthalene on morphology and respiration are very similar, suggesting that mitochondrial inhibition plays a significant role in the effects of naphthalene on intact cells., Naphthalene itself is not cataractogenic; instead, the metabolite 1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol) is the cataract-inducing agent. Subsequent studies using biochemical and pharmacologic techniques, in vitro assays, and transgenic mice showed that aldose reductase in the rat lens is a major protein associated with naphthalene dihydrodiol dehydrogenase activity and that lens aldose reductase is the enzyme responsible for the formation of naphthalene dihydrodiol. In addition, invivo and invitro studies have shown that aldose reductase inhibitors prevent naphthalene-induced cataracts., For more Mechanism of Action (Complete) data for NAPHTHALENE (7 total), please visit the HSDB record page.
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Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
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Product Name

Naphthalene

Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS RN

91-20-3
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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